molecular formula C7H11N3O2S B13213116 3-amino-N-ethylpyridine-2-sulfonamide

3-amino-N-ethylpyridine-2-sulfonamide

Cat. No.: B13213116
M. Wt: 201.25 g/mol
InChI Key: QLJFQBPGIFUCCE-UHFFFAOYSA-N
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Description

3-Amino-N-ethylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C₇H₁₁N₃O₂S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a pyridine ring. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethylpyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, often involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is efficient, although the reactivity of the amines can vary depending on the groups attached to them.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethylpyridine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, substituted sulfonamides, and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-N-ethylpyridine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically exert their effects by inhibiting enzymes involved in essential metabolic pathways. For example, they can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfamethazine: Another sulfonamide used in veterinary medicine.

    Sulfadiazine: Used in combination with other drugs to treat infections.

Uniqueness

3-Amino-N-ethylpyridine-2-sulfonamide is unique due to its specific structural features, such as the presence of an amino group and an ethyl group attached to the pyridine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

3-amino-N-ethylpyridine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-2-10-13(11,12)7-6(8)4-3-5-9-7/h3-5,10H,2,8H2,1H3

InChI Key

QLJFQBPGIFUCCE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC=N1)N

Origin of Product

United States

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